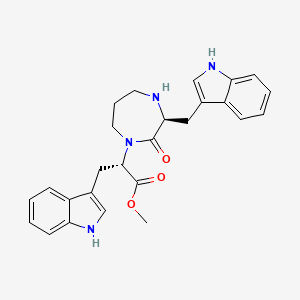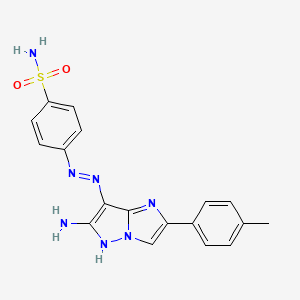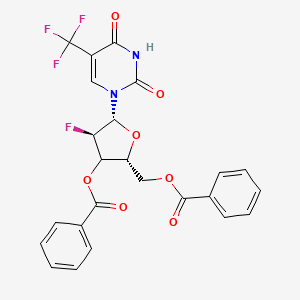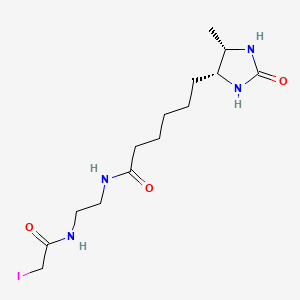
Desthiobiotin-Iodoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desthiobiotin-Iodoacetamide is a chemical compound widely used in proteomics and biochemical research. It is a sulfhydryl (thiol) specific labeling reagent, which means it reacts specifically with thiol groups in proteins and peptides. This compound is particularly useful for tagging cysteine residues in proteins, allowing for various applications in protein analysis and purification .
准备方法
Synthetic Routes and Reaction Conditions
The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, forming a stable thioether linkage . The preparation involves dissolving desthiobiotin in a suitable solvent such as water, DMF, DMSO, or methanol, and then reacting it with iodoacetamide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Desthiobiotin-Iodoacetamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as HPLC to achieve a minimum purity of 90% .
化学反应分析
Types of Reactions
Desthiobiotin-Iodoacetamide primarily undergoes substitution reactions with thiol groups in proteins and peptides. The iodoacetamide group reacts with the thiol group, forming a stable thioether linkage . This reaction is highly specific to thiols, but in the absence of thiols, it can also react with histidines, methionines, and amines .
Common Reagents and Conditions
The reaction of this compound with thiols is typically carried out at a pH of 7.5 - 8.5. Common reagents used in these reactions include reducing agents to ensure the thiol groups are in their reduced form . The reaction conditions are mild, and the compound is soluble in polar solvents such as water, DMF, DMSO, and methanol .
Major Products Formed
The major product formed from the reaction of this compound with thiols is a protein or peptide with a stable thioether linkage. This modification allows for the tagging and subsequent analysis or purification of the protein or peptide .
科学研究应用
Desthiobiotin-Iodoacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Proteomics: Used for peptide mapping, phosphopeptide analysis, and mass spectrometry by tagging cysteine residues in proteins.
Protein Purification: Utilized in affinity chromatography for the purification of desthiobiotinylated biomolecules.
Biochemical Research: Employed in the study of protein structure and function, as well as protein-protein interactions.
Drug Development: Used in the development of targeted covalent inhibitors and other therapeutic agents.
作用机制
The mechanism of action of Desthiobiotin-Iodoacetamide involves the specific reaction of its iodoacetamide group with thiol groups in proteins and peptides. This reaction forms a stable thioether linkage, allowing for the tagging and subsequent analysis or purification of the modified proteins . The molecular targets of this compound are primarily cysteine residues in proteins, and the pathways involved include the formation of covalent bonds between the iodoacetamide group and the thiol group .
相似化合物的比较
Desthiobiotin-Iodoacetamide is unique in its high specificity for thiol groups and its ability to form stable thioether linkages. Similar compounds include:
Iodoacetamide: A widely used thiol-reactive reagent, but without the desthiobiotin moiety.
Chloroacetamide: Another thiol-reactive reagent, but less specific and less stable compared to iodoacetamide.
This compound stands out due to its combination of the iodoacetamide group and the desthiobiotin moiety, which allows for both specific thiol labeling and subsequent affinity purification .
属性
分子式 |
C14H25IN4O3 |
|---|---|
分子量 |
424.28 g/mol |
IUPAC 名称 |
N-[2-[(2-iodoacetyl)amino]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C14H25IN4O3/c1-10-11(19-14(22)18-10)5-3-2-4-6-12(20)16-7-8-17-13(21)9-15/h10-11H,2-9H2,1H3,(H,16,20)(H,17,21)(H2,18,19,22)/t10-,11+/m0/s1 |
InChI 键 |
ASKKBTGJVCEXOA-WDEREUQCSA-N |
手性 SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
规范 SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCNC(=O)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


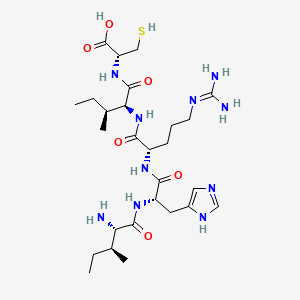






![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

